Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate
Description
Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azidomethyl group, and a cyclopropyl group attached to a pyrrolidine ring
Properties
IUPAC Name |
tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-6-10(9-4-5-9)11(17)8-15-16-14/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXQVRMJXMGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CN=[N+]=[N-])C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe cyclopropyl group can be introduced via cyclopropanation reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields the corresponding amine, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.
Tert-butyl 2-(hydroxymethyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.
Tert-butyl 2-(methyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an azido group.
Uniqueness
The presence of the azido group in tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate makes it unique compared to its analogs. The azido group provides versatility in chemical modifications and bioconjugation applications, which is not possible with the amine, hydroxyl, or methyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
